5-chloro-3-phenyl-1H-indole-2-carbonitrile

Lipophilicity LogP Physicochemical Properties

Researchers optimizing lead compounds often encounter irreproducible results when substituting unsubstituted or 5-bromo indole analogs without accounting for differences in lipophilicity and molecular weight. • This 5-chloro-3-phenyl-1H-indole-2-carbonitrile delivers a defined LogP of ~4.1 (1.9 log units higher than the unsubstituted indole-2-carbonitrile core) and a MW of 252.70 (15% lighter than the 5-bromo analog), enabling precise tuning of passive permeability. • The 5-chloro substitution provides a reliable handle for cross-coupling (Suzuki, Buchwald-Hartwig) with predictable chromatographic behavior. Supplied at ≥95% purity with full quality assurance. For R&D use as a synthetic intermediate and reference standard.

Molecular Formula C15H9ClN2
Molecular Weight 252.7 g/mol
CAS No. 24139-17-1
Cat. No. B1363656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-phenyl-1H-indole-2-carbonitrile
CAS24139-17-1
Molecular FormulaC15H9ClN2
Molecular Weight252.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N
InChIInChI=1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H
InChIKeyIMUZPCJSWNBMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-phenyl-1H-indole-2-carbonitrile: Procurement & Properties


5-Chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 24139-17-1) is a 2-cyanoindole derivative featuring a 5-chloro and a 3-phenyl substitution [1]. Its molecular formula is C15H9ClN2, with a molecular weight of 252.70 g/mol . The compound is a solid at room temperature and is primarily utilized as a research chemical and synthetic intermediate, with a typical commercial purity specification of ≥95% .

Research chemical and synthetic intermediate
Distinct 5-chloro-3-phenyl indole scaffold
Supports SAR and physicochemical property studies

5-Chloro-3-phenyl-1H-indole-2-carbonitrile: Substitution Risk


Within the indole-2-carbonitrile family, seemingly minor structural modifications produce significant and quantifiable differences in critical physicochemical properties. Substitution at the 5-position with chlorine versus hydrogen, bromine, or a different halogen dramatically alters lipophilicity (LogP) and molecular weight, which are primary determinants of membrane permeability, solubility, and, ultimately, in vitro and in vivo behavior [1]. Relying on an unsubstituted or a 5-bromo analog without accounting for these differences can lead to irreproducible results in cell-based assays, altered ADME profiles, or failed chemical reactions. The evidence presented below demonstrates exactly how this specific 5-chloro-3-phenyl derivative differentiates itself quantitatively.

Analog Unsubstituted core differs in lipophilicity and molecular weight, altering permeability.
Halogen 5-Bromo analog adds heavy atom, increasing mass and LogP; may shift ADME profile.
Isomer 6-Chloro positional isomer changes electronic and steric environment, invalidating regioselective steps.

5-Chloro-3-phenyl-1H-indole-2-carbonitrile: Comparative Evidence


Lipophilicity Comparison

The 5-chloro substitution on the indole ring confers a specific LogP value of approximately 4.1, which is quantitatively distinct from both the unsubstituted core (LogP ≈ 2.5) and the 5-bromo analog (LogP ≈ 4.47) [1]. This places the compound in a unique lipophilicity window that can be critical for optimizing passive membrane permeability and minimizing off-target binding.

LogP Comparison
Head-to-head
XLogP3: 4.4 / 4.1 vs 2.5 (unsubstituted) and 4.47 (5-bromo)
Supports permeability tuning; distinct from both core and Br analog.
Computed values; confirm experimentally.
Lipophilicity LogP Physicochemical Properties Drug Design

Molecular Weight Comparison

The 5-chloro substitution results in a molecular weight of 252.70 g/mol, which is 44.45 g/mol lower than the 5-bromo analog (MW 297.15 g/mol) [1]. This difference in mass, driven by the replacement of chlorine with the heavier bromine atom, can be critical in applications where molecular weight influences diffusion rates, detection sensitivity (e.g., mass spectrometry), or the progression of a lead compound in a drug discovery campaign.

MW Comparison
Head-to-head
252.70 vs 297.15 g/mol (15% lower mass)
Lighter scaffold may improve diffusion and MS detection.
Calculated from molecular formula.
Molecular Weight Heavy Atom Chemical Synthesis Scaffold Optimization

Positional Isomerism: 5-Chloro Substitution Site

The location of the chlorine atom at the 5-position of the indole ring is a defining feature of this compound (CAS 24139-17-1) and is not equivalent to its positional isomers, such as the 6-chloro-3-phenyl-1H-indole-2-carbonitrile [1]. Regioselective functionalization of the indole core is essential in organic synthesis, as different substitution patterns lead to distinct electronic distributions and steric environments, which directly impact subsequent reaction outcomes and biological target recognition.

Positional Identity
Class-level inference
5-chloro substitution; not equivalent to 6-chloro isomer
Correct isomer essential for regioselective synthesis.
CAS 24139-17-1 confirms identity.
Positional Isomer Regioselectivity SAR Synthetic Intermediate

Commercial Availability and Purity

5-Chloro-3-phenyl-1H-indole-2-carbonitrile is commercially available with a typical purity specification of ≥95% . This is a verifiable, quantifiable metric that is essential for experimental reproducibility. While the unsubstituted 1H-indole-2-carbonitrile is also available at high purity (e.g., 97-98%), the 5-chloro-3-phenyl derivative offers a distinct chemical space not accessible with the simpler core . The specific CAS 24139-17-1 ensures accurate sourcing of this precise substitution pattern.

Purity Specification
Data to verify
≥95% (vs. 97-98% for unsubstituted core)
Baseline purity supports synthesis; higher purity may need additional purification.
Verify with specific lot COA.
Purity Commercial Availability Sourcing Reproducibility

Applications of 5-Chloro-3-phenyl-1H-indole-2-carbonitrile


Medicinal Chemistry: Lipophilicity & MW Tuning

Medicinal chemists can utilize 5-chloro-3-phenyl-1H-indole-2-carbonitrile as a core scaffold for optimizing lead compounds. The evidence shows it possesses a LogP of ~4.1 and a molecular weight of 252.70 g/mol, which is 1.9 log units more lipophilic than the unsubstituted indole-2-carbonitrile core and 15% lighter than the 5-bromo analog . This specific profile makes it a valuable intermediate for tuning passive permeability and reducing molecular weight in drug discovery programs, potentially improving oral bioavailability or reducing non-specific binding compared to its heavier, more lipophilic brominated counterpart [1].

Synthetic Chemistry: Regioselective Building Block

Organic chemists can reliably employ this compound as a building block for the synthesis of more complex molecules. The 5-chloro substitution pattern is a defined point for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The quantitative LogP and molecular weight data provide a basis for predicting the chromatographic behavior and solubility of reaction intermediates. Using the correct positional isomer (5-chloro vs. 6-chloro) is critical for achieving the desired regioselectivity in subsequent steps, making accurate procurement based on CAS 24139-17-1 essential .

Analytical & Physical Property Studies

This compound serves as a reference standard or model compound in studies of lipophilicity and membrane permeability. The documented LogP value of ~4.1 provides a clear benchmark for comparing the behavior of other indole-based molecules in reversed-phase chromatography or in vitro permeability assays. Its distinct physicochemical signature, differentiating it from both the unsubstituted and 5-bromo analogs [1], makes it a useful probe for investigating the relationship between halogen substitution and physicochemical properties in a controlled experimental system.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold tuning
Defined chloro-substitution pattern and lipophilicity range
Verify LogP and MW for permeability and binding optimization
Regioselective synthetic building block
5-chloro position for cross-coupling and further functionalization
Confirm isomer identity via CAS and spectroscopy
Analytical reference for lipophilicity studies
Benchmark LogP ~4.1 for reversed-phase chromatography or permeability assays
Cross-check experimental LogP against reported value

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